

Physicochemical properties of 1-Fluorocyclopropanecarboxylic acid

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Compound of Interest

Compound Name: **1-Fluorocyclopropanecarboxylic acid**

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An In-depth Technical Guide to the Physicochemical Properties of **1-Fluorocyclopropanecarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **1-Fluorocyclopropanecarboxylic acid**. This valuable building block is of significant interest in medicinal chemistry and drug development due to the unique conformational constraints and electronic properties imparted by the fluorinated cyclopropyl motif.

Core Physicochemical Properties

1-Fluorocyclopropanecarboxylic acid is a white crystalline solid at room temperature.[1][2]

The introduction of a fluorine atom onto the cyclopropane ring significantly influences the molecule's electronic properties, acidity, and metabolic stability, making it an attractive component in the design of novel therapeutics.

Quantitative Data Summary

The key physicochemical properties of **1-Fluorocyclopropanecarboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₅ FO ₂	[1]
Molecular Weight	104.08 g/mol	[1] [3]
CAS Number	137081-41-5	[1]
Appearance	White to almost white powder/crystal	[1] [2]
Melting Point	63-67 °C	[1] [2]
Boiling Point	72-76 °C (at atmospheric pressure) 120-125 °C (at 100 Torr)	[1] [2] [4]
pKa (Predicted)	2.61 ± 0.20	[1] [2]
Solubility	Data not available. A related isomer, (1R,2R)-2-fluorocyclopropane-1-carboxylic acid, has a reported aqueous solubility of 34 g/L at 25°C. The presence of the fluorine atom is suggested to potentially enhance solubility in certain solvents. [2] [5] [6]	

Synthesis and Reactivity

The synthesis of **1-Fluorocyclopropanecarboxylic acid** is well-documented, providing a reliable route for its production in a laboratory setting. Its reactivity is characterized by the strained cyclopropane ring and the electron-withdrawing nature of the fluorine and carboxylic acid groups.

Experimental Protocol: Synthesis

A general and widely cited procedure for the synthesis of **1-Fluorocyclopropanecarboxylic acid** involves the haloform reaction of a corresponding ketone precursor.[\[1\]](#)[\[7\]](#)

Reaction: Haloform reaction of 1-(1-fluorocyclopropyl)ethanone.

Materials:

- 1-(1-fluorocyclopropyl)ethanone (30 mmol)
- Bromine (93 mmol)
- Sodium hydroxide (300 mmol)
- Water (50 mL)
- Sodium metabisulfite
- Ethyl acetate
- Hydrochloric acid (2 M)
- Anhydrous sodium sulfate

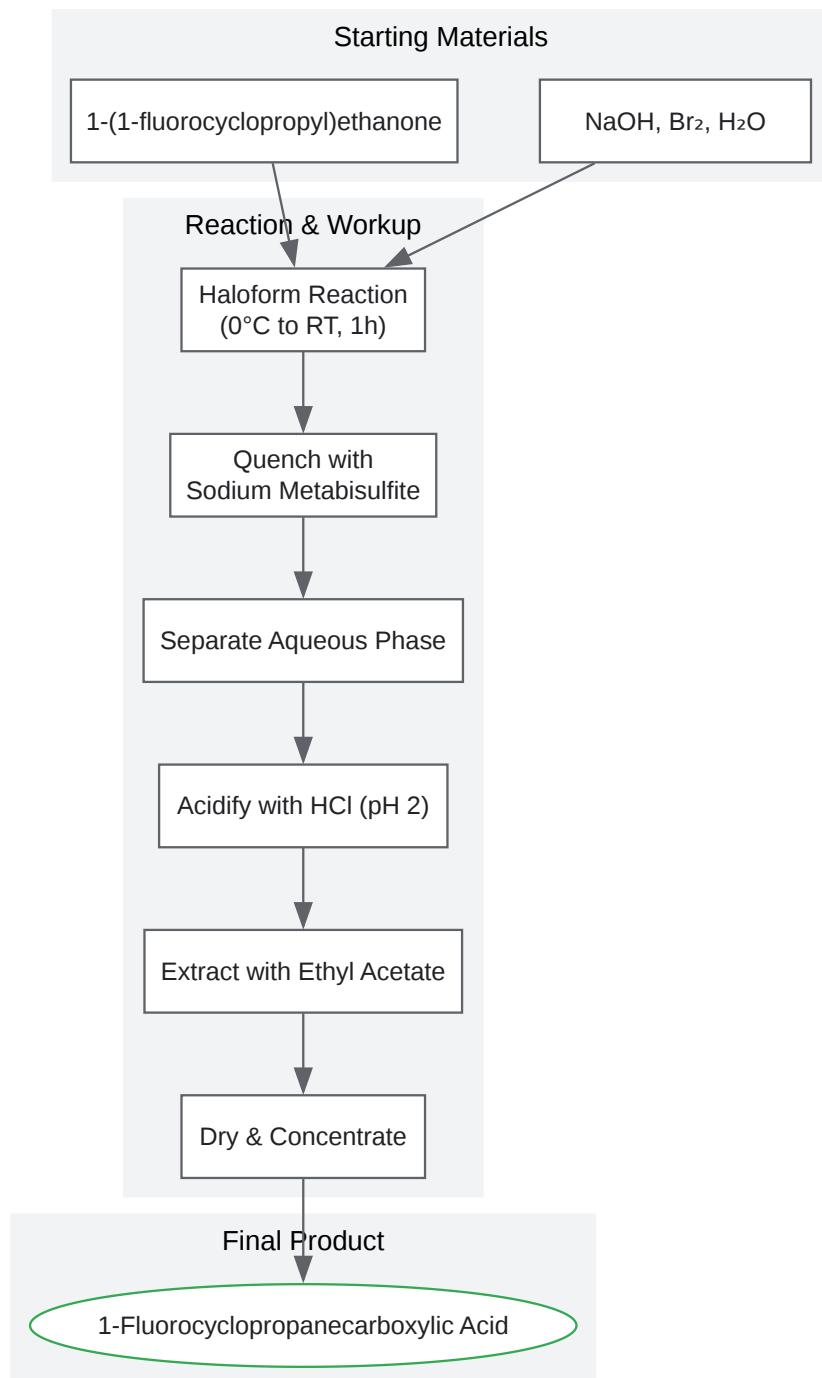
Procedure:

- A solution of sodium hydroxide (12.36 g, 300 mmol) in water (50 mL) is prepared and cooled to below 10 °C.
- Bromine (14.8 g, 93 mmol) is added slowly to the sodium hydroxide solution while maintaining the temperature below 10 °C.
- 1-(1-fluorocyclopropyl)ethanone (3.3 g, 30 mmol) is subsequently added to the reaction mixture.
- The mixture is then cooled to below 0 °C and stirred at room temperature for 1 hour.
- Sodium metabisulfite is added portion-wise until the solution becomes colorless, quenching the excess bromine.
- Ethyl acetate (50 mL) is added, and the aqueous phase is separated.
- The aqueous phase is acidified to pH 2 with 2 M hydrochloric acid.

- The acidified aqueous phase is extracted three times with ethyl acetate (3 x 50 mL).
- The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield **1-Fluorocyclopropanecarboxylic acid** as a white solid.[1][7]

Synthesis Workflow Diagram

Synthesis Workflow of 1-Fluorocyclopropanecarboxylic Acid

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Caption: Workflow for the synthesis of **1-Fluorocyclopropanecarboxylic acid**.

Chemical Stability and Reactivity

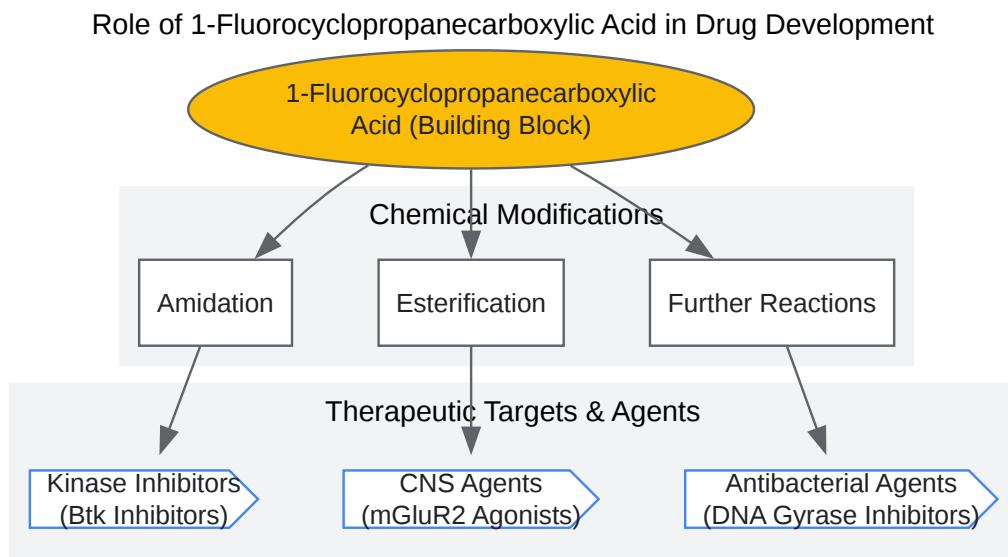
- Stability: The presence of the fluorine atom can enhance the metabolic stability of molecules containing this moiety, a desirable trait in drug candidates.[8] Furthermore, esters derived from cyclopropanecarboxylic acids have demonstrated significantly increased hydrolytic stability compared to other alkyl esters.
- Reactivity: The strained three-membered ring makes it susceptible to nucleophilic substitution reactions.[7] The carboxylic acid group undergoes typical reactions such as esterification and amidation, allowing for its incorporation into larger molecular scaffolds. It is also noted to readily react with metal ions and participate in π - π stacking interactions.[7]

Applications in Drug Discovery and Development

The 1-fluorocyclopropyl group is considered a "bioisostere" for other chemical groups, meaning it can replace them in a drug molecule to improve properties without losing the desired biological activity. Fluorination strategies are a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[8][9]

Role as a Key Building Block

1-Fluorocyclopropanecarboxylic acid serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its rigid structure helps to lock the conformation of a drug molecule, which can lead to higher selectivity and potency for its biological target.



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Caption: Use of **1-Fluorocyclopropanecarboxylic acid** as a versatile building block.

Examples of Biological Activity

- Antibacterial Agents: The fluorocyclopropyl moiety has been incorporated into quinolone antibiotics. These compounds exhibit potent antibacterial activity by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.^[1] Structure-activity relationship studies have shown that the stereochemistry of the fluorocyclopropyl group can significantly impact potency against different bacterial strains.^[1]
- CNS Disorders: The 1-fluorocyclopropane-1-carboxylate framework is a key component in the synthesis of agonists for the metabotropic glutamate receptor 2 (mGluR2), such as MGS0028.^[5] These receptors are targets for treating central nervous system (CNS) disorders.
- Enzyme Inhibition: In the development of Bruton's tyrosine kinase (Btk) inhibitors for autoimmune diseases and cancer, the stereochemistry of fluorocyclopropyl amides has been

used to fine-tune potency and selectivity, demonstrating the subtle yet powerful influence of this functional group.^[4]

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References

- 1. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 137081-41-5: 1-Fluorocyclopropanecarboxylic acid [cymitquimica.com]
- 3. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective preparation of ring-fused 1-fluorocyclopropane-1-carboxylate derivatives: en route to mGluR 2 receptor agonist MGS0028 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [chemicalbook.com]
- 8. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
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